Z-Gly-Pro-Leu-Gly
Description
Historical Context of Peptide Substrate Development for Peptidases
The journey to understanding enzymes, or peptidases, began centuries ago with early observations of biological processes like fermentation and digestion. peptanova.de In the 18th and early 19th centuries, scientists noted that substances in stomach secretions could digest meat and that plant extracts could convert starch to sugar. peptanova.debiosynth.com A pivotal moment came in 1833 when French chemist Anselme Payen isolated the first enzyme, diastase (B600311) (now known as amylase), which breaks down starch. peptanova.debiosynth.com This was followed by Theodor Schwann's identification of pepsin, a protein-digesting enzyme in the stomach, in 1836. biosynth.com These discoveries laid the groundwork for the realization that enzymes were responsible for a vast array of chemical reactions in living organisms. biosynth.com
The 20th century saw a rapid expansion in enzyme science. Emil Fischer's work in the early 1900s on enzyme specificity led to the famous "lock and key" model, proposing that enzymes and their substrates have complementary shapes. biosynth.comhongtide.com This concept was later refined by Daniel Koshland's "induced fit" model in 1958, which suggested that the enzyme's active site is flexible and can be reshaped by its interaction with the substrate. biosynth.comhongtide.com A major breakthrough in understanding enzyme kinetics occurred in 1913 when Leonor Michaelis and Maud Menten developed their equation, mathematically describing the relationship between enzyme activity and substrate concentration. peptanova.debiosynth.combiosynth.com
The development of synthetic substrates was a crucial step forward for studying peptidases. Initially, researchers relied on natural proteins, which were complex and difficult to work with for precise kinetic measurements. The ability to synthesize short peptides with specific sequences allowed for more controlled and quantitative assays of protease activity. nih.gov The introduction of chromogenic and fluorogenic groups attached to these synthetic peptides revolutionized enzyme assays. sigmaaldrich.com These reporter groups, when cleaved from the peptide by a peptidase, produce a measurable color or fluorescence signal, enabling continuous and highly sensitive monitoring of enzyme activity. sigmaaldrich.comresearchgate.netsigmaaldrich.comnih.gov This led to the creation of a wide array of specific substrates tailored for different peptidases, such as caspases, collagenases, and prolyl endopeptidases. sigmaaldrich.comnih.govbiocompare.compeptanova.de The development of techniques like Fluorescence Resonance Energy Transfer (FRET) and Cellular Libraries of Peptide Substrates (CLiPS) further advanced the ability to screen for and characterize optimal peptide substrates for various proteases. nih.govsigmaaldrich.com
Significance of Proline-Containing Peptides in Biological Systems
Proline is a unique amino acid due to its cyclic side chain, which connects back to the protein backbone, forming a rigid five-membered ring. researchgate.netsigmaaldrich.compeptanova.de This structure imposes significant conformational constraints on the polypeptide chain. researchgate.netnih.gov Unlike other amino acids, the rotation around the bond between the nitrogen and the alpha-carbon is restricted in proline. researchgate.net This rigidity often results in the introduction of "kinks" or turns in the structure of proteins and peptides. sigmaaldrich.com Consequently, proline residues are frequently found on the surface of proteins and play a critical role in protein folding and molecular recognition. sigmaaldrich.com
The distinct structure of proline also affects the susceptibility of adjacent peptide bonds to cleavage by proteases. nih.gov Many common peptidases are unable to efficiently hydrolyze the peptide bond preceding a proline residue. This resistance to degradation makes proline-containing peptides, sometimes referred to as glyprolines, particularly stable and allows them to persist and exert biological activity. biosynth.comnih.govbiocompare.com
Proline-rich peptides are involved in a wide array of biological processes. biosynth.combiocompare.com They can act as antimicrobial agents, with some targeting intracellular components like ribosomes to inhibit protein synthesis in bacteria. peptanova.debiosynth.comhongtide.comnih.gov Others function as regulatory molecules, derived from the breakdown of larger proteins like collagen. biosynth.comsigmaaldrich.combiocompare.com These regulatory peptides, or matrikines, can influence processes such as inflammation, wound healing, and blood coagulation. biosynth.comsigmaaldrich.comnih.govbiocompare.com For example, the simple dipeptide Gly-Pro and the tripeptide Pro-Gly-Pro, which are breakdown products of collagen, have been shown to have various regulatory effects. biosynth.comsigmaaldrich.comnih.gov Furthermore, proline-containing sequences are key recognition motifs in many cell signaling pathways, binding to specific domains on other proteins. sigmaaldrich.com The unique properties of proline make peptides containing this amino acid essential players in both protein structure and biological regulation. nih.govpeptanova.de
Overview of Z-Gly-Pro-Leu-Gly as a Model Substrate in Enzymology
This compound is a synthetic tetrapeptide that has been established as a valuable substrate for studying specific peptidases, particularly those that recognize and cleave peptide bonds involving proline. The "Z" in its name refers to a benzyloxycarbonyl group, which is attached to the N-terminus of the peptide. This protecting group prevents unwanted side reactions and helps direct the enzyme to the intended cleavage site.
This peptide is a well-characterized substrate for the endopeptidase known as post-proline cleaving enzyme (PPCE), also referred to as prolyl endopeptidase. nih.govresearchgate.net This enzyme specifically hydrolyzes peptide bonds on the carboxyl side of proline residues within a peptide chain. nih.gov In the case of this compound, PPCE cleaves the bond between proline (Pro) and leucine (B10760876) (Leu).
Studies have utilized this compound to characterize the activity of PPCE from various sources. For instance, PPCE purified from lamb kidney was found to have a specific activity of 45 µmol/mg/min using this substrate. nih.gov The hydrolysis reaction exhibits an optimal pH between 7.5 and 8.0. nih.govresearchgate.net Kinetic analysis of this interaction has determined the Michaelis-Menten constant (Km), a measure of the substrate concentration at which the reaction rate is half of its maximum.
| Enzyme | Source | Km (M) | Optimal pH | Reference |
| Post-Proline Cleaving Enzyme | Lamb Kidney | 6.0 x 10-5 | 7.5 - 8.0 | nih.gov |
| Post-Proline Cleaving Enzyme | Lamb Kidney | - | 7.8 | researchgate.net |
This compound has also been used in studies of other enzymes. For example, it was employed in an investigation of an acid carboxypeptidase from Penicillium janthinellum, which was found to cleave amino acids from the C-terminus of the peptide. nih.gov The related pentapeptide, this compound-Pro, serves as a substrate for bacterial collagenase and is also cleaved by prolyl endopeptidase. peptanova.debiosynth.comhongtide.comnih.govbiocompare.com The cleavage of this compound-Pro by prolyl endopeptidase yields Z-Gly-Pro and the antihypertensive peptide Leu-Gly-Pro. hongtide.com The specificity of these enzymes for proline-containing sequences makes substrates like this compound indispensable for their detailed biochemical characterization.
Structure
2D Structure
Properties
CAS No. |
2646-64-2 |
|---|---|
Molecular Formula |
C23H32N4O7 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H32N4O7/c1-15(2)11-17(21(31)24-13-20(29)30)26-22(32)18-9-6-10-27(18)19(28)12-25-23(33)34-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-18H,6,9-14H2,1-2H3,(H,24,31)(H,25,33)(H,26,32)(H,29,30)/t17-,18-/m0/s1 |
InChI Key |
BHYBKKFGHQVXFO-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis and Chemical Modification of Z Gly Pro Leu Gly and Its Analogues
Peptide Synthesis Methodologies for Z-Gly-Pro-Leu-Gly
The construction of the peptide backbone of this compound can be achieved through several established synthetic strategies, including solid-phase and solution-phase methods.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) is a widely adopted technique for assembling peptides. evitachem.com This method involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of the remaining amino acids. evitachem.combeilstein-journals.org Each coupling step is driven to completion by using an excess of the incoming protected amino acid and coupling reagents. thieme-connect.de A key advantage of SPPS is the simplified purification process, as excess reagents and byproducts are removed by simple washing of the resin. thieme-connect.de
The synthesis of peptides like this compound via SPPS typically employs either the Boc/Bzl or the Fmoc/tBu protection strategy. thieme-connect.demasterorganicchemistry.com In the Boc/Bzl strategy, the α-amino groups are protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side chains are protected by benzyl (B1604629) (Bzl) groups. masterorganicchemistry.com The final cleavage of the peptide from the resin in this strategy often requires strong acids like anhydrous hydrogen fluoride (B91410) (HF). masterorganicchemistry.com Alternatively, the Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino protection and tert-butyl (tBu) based groups for side-chain protection. thieme-connect.ded-nb.info The Fmoc group is typically removed with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). d-nb.info Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (B26582) uronium hexafluorophosphate (B91526) (HBTU) are commonly used to facilitate the formation of the peptide bond. evitachem.comd-nb.infosmolecule.com
Solution-Phase Synthetic Routes (e.g., Active Ester Method)
Solution-phase peptide synthesis offers an alternative to SPPS and is particularly suitable for large-scale production. ias.ac.in In this approach, the peptide is synthesized in a stepwise manner in a suitable solvent. One common strategy is the active ester method, where the carboxylic acid of the N-protected amino acid is activated to facilitate coupling with the free amino group of the next amino acid. ias.ac.in N-hydroxysuccinimide (HOSu) esters are frequently used for this purpose. ias.ac.in The synthesis of Z-Pro-Leu-Gly-OEt, a precursor to the target tetrapeptide, can be achieved by coupling Z-Pro-Leu-OH with ethyl glycinate. chemicalbook.com The use of coupling reagents like DCC in the presence of additives such as 1-hydroxybenzotriazole (HOBt) can minimize racemization, a common side reaction in peptide synthesis. ias.ac.in A significant challenge in solution-phase synthesis can be the poor solubility of protected peptide intermediates. thieme-connect.de
Protecting Group Strategies (e.g., Benzyloxycarbonyl (Z) group)
The selective protection and deprotection of functional groups are fundamental to successful peptide synthesis. thieme-connect.de The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, is a crucial N-terminal protecting group. thieme-connect.de It is stable under the conditions of peptide bond formation but can be readily removed by catalytic hydrogenation, a process that typically does not affect other parts of the peptide. thieme-connect.de Alternative methods for Z-group removal include acidolysis and reduction with sodium in liquid ammonia. thieme-connect.de
In the synthesis of this compound, the Z-group protects the N-terminus of glycine. biosynth.com The synthesis proceeds by sequential coupling of the amino acids. For example, Z-Gly can be coupled with proline to form Z-Gly-Pro, which is then further elongated. sigmaaldrich.com The choice of protecting groups for the amino acid side chains, if any, must be orthogonal to the N-terminal and C-terminal protecting groups, meaning they can be removed selectively without affecting the others. wiley-vch.de
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. thieme-connect.dersc.org This approach can be particularly useful for the synthesis of peptides, as it often minimizes the need for side-chain protection and reduces the risk of racemization. thieme-connect.de Enzymes such as proteases can be used in reverse, catalyzing the formation of peptide bonds. thieme-connect.de This can be achieved under either thermodynamic or kinetic control. thieme-connect.de
For instance, papain has been used for the polymerization of di- and tri-peptide ethyl esters. rsc.org The synthesis of elastin-like polypeptides containing proline and valine has been demonstrated through this method. rsc.org While direct enzymatic polymerization of single amino acid esters like proline and valine can be inefficient due to poor enzyme affinity, the use of di- or tri-peptide monomers can be more successful. rsc.org The development of ligases for peptide synthesis also opens up possibilities for the chemoenzymatic construction of complex peptides like liraglutide (B1674861) and semaglutide. google.comgoogle.com
Derivatization for Specialized Research Applications
To enhance its utility in research, this compound can be derivatized with reporter groups that allow for sensitive detection of enzymatic activity.
Fluorogenic and Chromogenic Tagging (e.g., AMC, pNA)
Fluorogenic and chromogenic substrates are widely used in enzyme assays due to their high sensitivity and amenability to high-throughput screening. evitachem.comchemimpex.com These substrates are typically designed so that the cleavage of a specific peptide bond by an enzyme results in the release of a fluorescent or colored molecule.
Fluorogenic Tagging: 7-amino-4-methylcoumarin (B1665955) (AMC) is a commonly used fluorophore. evitachem.compeptanova.demedchemexpress.com When conjugated to the C-terminus of a peptide, its fluorescence is quenched. Upon enzymatic cleavage of the peptide bond, the highly fluorescent AMC is released, and the increase in fluorescence can be measured to determine enzyme activity. medchemexpress.com Z-Gly-Pro-AMC, for example, is a fluorogenic substrate for prolyl endopeptidase, with excitation and emission wavelengths of 380 nm and 465 nm, respectively. medchemexpress.commedchemexpress.com Other AMC-based substrates include Z-Gly-Gly-Leu-AMC and Z-Arg-Leu-Arg-Gly-Gly-AMC. medchemexpress.combachem.com
Chromogenic Tagging: p-Nitroaniline (pNA) is a chromogenic reporter group. chemimpex.com Similar to fluorogenic substrates, the pNA is attached to the C-terminus of the peptide. Enzymatic hydrolysis liberates the yellow-colored pNA, which can be quantified spectrophotometrically. Z-Gly-Pro-pNA is a known chromogenic substrate used in various protease assays. chemimpex.com
The synthesis of these tagged peptides generally follows standard peptide synthesis protocols, with the final step involving the coupling of the fluorophore or chromophore to the C-terminus of the protected peptide.
| Compound Name | Abbreviation | Reporter Group | Application |
| Z-Gly-Pro-7-amino-4-methylcoumarin | Z-Gly-Pro-AMC | AMC (Fluorogenic) | Substrate for prolyl endopeptidase medchemexpress.commedchemexpress.com |
| Z-Gly-Pro-p-nitroanilide | Z-Gly-Pro-pNA | pNA (Chromogenic) | Substrate for protease assays chemimpex.com |
| Succinyl-Gly-Pro-Leu-Gly-Pro-7-amino-4-methylcoumarin | Suc-Gly-Pro-Leu-Gly-Pro-AMC | AMC (Fluorogenic) | Collagenase substrate peptanova.de |
| Z-Gly-Gly-Arg-7-amino-4-methylcoumarin | Z-Gly-Gly-Arg-AMC | AMC (Fluorogenic) | Substrate for thrombin and trypsin evitachem.com |
C-Terminal Modifications (e.g., aldehyde, hydroxamate, amide, carboxylate)
The C-terminus of this compound is a primary target for chemical modification, significantly influencing the molecule's biological activity, stability, and pharmacokinetic properties. nih.govresearchgate.net The carboxylate group can be converted into various functional groups, including aldehydes, hydroxamates, and amides, each imparting distinct chemical and biological characteristics.
Aldehyde: The C-terminal aldehyde analogue, Z-Pro-Leu-Gly-aldehyde, has been synthesized and evaluated for its biological activity. In studies investigating inhibitors of human skin collagenase, the aldehyde derivative showed minimal to no inhibitory effect. nih.gov This contrasts sharply with the potent inhibition observed with the corresponding hydroxamic acid, highlighting the critical role of the C-terminal functional group in molecular recognition and binding to the enzyme's active site. nih.gov The synthesis of peptide aldehydes can be achieved through various methods, often involving the reduction of a corresponding ester or the oxidation of a terminal alcohol, followed by purification. nih.govbeilstein-journals.org
Hydroxamate: The synthesis of Z-Pro-Leu-Gly-NHOH, the hydroxamic acid derivative, has been well-documented, primarily for its role as a potent enzyme inhibitor. nih.govgoogle.com Hydroxamic acids are known for their ability to chelate metal ions, a property that is crucial for the inhibition of metalloproteinases like collagenase. nih.gov One patented method for its synthesis involves reacting Z-Pro-Leu-Gly with hydroxylamine (B1172632) after activating the C-terminal carboxyl group, for instance, via an N-hydroxysuccinimide ester. google.com Research has demonstrated that Z-Pro-Leu-Gly-NHOH is an effective inhibitor of human skin collagenase, with a reported IC50 value of 4 x 10⁻⁵ M. nih.gov This inhibitory activity is highly dependent on the hydroxamate functionality. nih.govchemimpex.com
Amide: The C-terminal amide, Z-Pro-Leu-Gly-NH₂, is another significant analogue. It can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods, where the peptide is assembled on a resin that yields a C-terminal amide upon cleavage. smolecule.com Unlike the free carboxylate, the amide is neutral, which can alter its solubility, membrane permeability, and binding interactions. smolecule.com This analogue has been investigated for its potential activity as an allosteric modulator of dopamine (B1211576) receptors. nih.gov Furthermore, its conformational preferences have been studied in the gas phase using laser desorption supersonic jet techniques combined with IR spectroscopy, providing fundamental insights into its intrinsic structural properties. researchgate.net
Carboxylate: The parent compound, this compound, possesses a C-terminal carboxylate group under physiological pH. This form is often used as a starting material for further modifications or as a control in biological assays. biosynth.com It has been utilized as a substrate for enzymes such as post-proline cleaving enzyme (prolyl oligopeptidase). dcu.ieresearchgate.net In comparative studies of collagenase inhibitors, the carboxylate form, like the aldehyde, exhibited little to no inhibitory activity, underscoring the specific structural requirements for effective inhibition. nih.gov
| C-Terminal Group | Compound Name | Key Research Finding | Reference |
|---|---|---|---|
| Aldehyde | Z-Pro-Leu-Gly-aldehyde | Showed little to no inhibition of human skin collagenase. | nih.gov |
| Hydroxamate | Z-Pro-Leu-Gly-NHOH | Potent inhibitor of human skin collagenase (IC50 = 4 x 10⁻⁵ M). | nih.gov |
| Amide | Z-Pro-Leu-Gly-NH₂ | Synthesized via SPPS; evaluated as a potential dopamine receptor modulator. | smolecule.comnih.gov |
| Carboxylate | This compound-OH | Used as a substrate for prolyl oligopeptidase; inactive as a collagenase inhibitor. | nih.govdcu.ieresearchgate.net |
Isotopic Labeling for Spectroscopic and Mechanistic Studies
Isotopic labeling is an indispensable tool in modern biochemical and biophysical research, enabling detailed investigation of molecular structure, dynamics, and reaction mechanisms. nih.gov Peptides like this compound can be enriched with stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. sigmaaldrich.com
Methods of Isotopic Labeling:
Uniform Labeling: This involves growing microorganisms (like E. coli) used for recombinant peptide expression in a minimal medium where the sole carbon source is ¹³C-glucose and the sole nitrogen source is ¹⁵NH₄Cl. nih.gov This results in the incorporation of isotopes at all possible positions.
Selective and Site-Specific Labeling: For more targeted analysis, specific amino acids can be isotopically labeled. rsc.org This is achieved by adding a labeled amino acid (e.g., ¹³C,¹⁵N-Proline or ¹³C,¹⁵N-Leucine) to the expression medium. rsc.orgethz.ch This simplifies complex NMR spectra and allows researchers to focus on specific regions of the peptide. ethz.ch Chemical synthesis also allows for the precise, site-specific incorporation of labeled amino acids into the peptide chain.
Applications in Spectroscopic and Mechanistic Studies:
NMR Spectroscopy: Isotopic labeling is crucial for NMR studies to determine the three-dimensional structure of peptides and their complexes with binding partners. sigmaaldrich.commdpi.com For a peptide like this compound, which is a substrate for enzymes like collagenase and prolyl oligopeptidase, labeling would allow for detailed mapping of the peptide's conformation when bound to the enzyme's active site. researchgate.netsigmaaldrich.com Techniques like transferred Nuclear Overhauser Effect Spectroscopy (trNOE) can be used to determine the bound conformation of the peptide ligand.
Mechanistic Studies: Isotopic labeling is a powerful method for elucidating enzyme reaction mechanisms. Solvent kinetic isotope effect (KIE) studies, where the reaction is run in D₂O instead of H₂O, can reveal whether proton transfer is a rate-limiting step in the catalytic cycle. researchgate.net For an enzyme that hydrolyzes this compound, a significant KIE would suggest the involvement of proton transfer in the hydrolysis of the peptide bond. researchgate.net Furthermore, placing a ¹³C or ¹⁵N label at the scissile bond allows for direct observation of the bond cleavage step using NMR or other spectroscopic techniques.
While specific studies detailing the isotopic labeling of this compound are not prevalent in the literature, the established methodologies are directly applicable. Given its role as a well-characterized enzyme substrate, isotopically labeled analogues of this compound would be invaluable for in-depth mechanistic investigations of proteases.
| Isotope | Labeling Approach | Primary Application | Relevant Amino Acids in this compound |
|---|---|---|---|
| ¹³C | Uniform or selective labeling using ¹³C-glucose or specific ¹³C-amino acids. sigmaaldrich.com | NMR structural analysis, tracing metabolic pathways. | Glycine, Proline, Leucine (B10760876) |
| ¹⁵N | Uniform or selective labeling using ¹⁵NH₄Cl or specific ¹⁵N-amino acids. nih.gov | NMR structural analysis (e.g., ¹H-¹⁵N HSQC), studying hydrogen bonding. | Glycine, Proline, Leucine |
| ²H (Deuterium) | Uniform labeling by growth in D₂O-based media or selective incorporation. sigmaaldrich.com | Simplifying ¹H NMR spectra in large molecules, studying dynamics, solvent kinetic isotope effects. sigmaaldrich.comresearchgate.net | Glycine, Proline, Leucine |
Enzymatic Interaction and Substrate Specificity of Z Gly Pro Leu Gly
Prolyl Oligopeptidase (POP) as a Primary Target Enzyme
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP) or post-proline cleaving enzyme (PPCE), is a serine protease belonging to the S9 family. nih.govresearchgate.net This enzyme is distinguished by its ability to cleave peptide bonds on the carboxyl side of proline residues within small peptides (typically fewer than 30 amino acids). nih.govsemanticscholar.org Z-Gly-Pro-Leu-Gly is a well-established substrate for POP, enabling detailed studies of its enzymatic function. researchgate.net
Kinetic Characterization with Prolyl Oligopeptidase
Kinetic studies are fundamental to understanding the efficiency and affinity of an enzyme for its substrate. While specific kinetic values for this compound with POP are distributed across various studies, related chromogenic and fluorogenic substrates are frequently used to determine key enzymatic parameters. These assays typically measure the release of a reporter group following the cleavage of the Pro-X bond. encyclopedia.pubtoyobo-global.com
For instance, studies on prolyl endopeptidase from Flavobacterium sp. using similar substrates provide insight into the enzyme's affinity. The Michaelis constants (Km), which indicate the substrate concentration at which the reaction rate is half of the maximum, demonstrate the enzyme's high affinity for Z-Gly-Pro structures.
Table 1: Michaelis Constants (Km) for Prolyl Endopeptidase with Various Substrates
| Substrate | Michaelis Constant (Km) | Source Organism |
|---|---|---|
| Z-Gly-Pro-MCA | 2.5 x 10-5 M | Flavobacterium sp. toyobo-global.com |
| Z-Gly-Pro-2NNap | 1.4 x 10-4 M | Flavobacterium sp. toyobo-global.com |
The pH profile for POP activity is typically bell-shaped, with an optimal pH often observed around neutral to slightly alkaline conditions. nih.gov For the post-proline cleaving enzyme from lamb kidney, the identical pH optimum of 7.8 was found using this compound as the substrate. researchgate.net
Substrate Recognition Motifs within POP Active Sites
POP enzymes possess a unique two-domain structure: a catalytic α/β hydrolase domain and a seven-bladed β-propeller domain that acts as a gatekeeper, restricting access to the active site for larger peptides. nih.govresearchgate.net The active site itself contains a catalytic triad of Ser-His-Asp. encyclopedia.pub
Substrate recognition is highly specific. The enzyme's active site accommodates the proline residue at the P1 position (the residue just N-terminal to the scissile bond). nih.gov The surrounding residues create a binding pocket. In one fungal POP, this pocket is formed by hydrophobic residues such as Phe, Ile, Trp, and Tyr, which stabilize the proline ring. nih.gov The specificity of POP is primarily directed at the Pro-X bond, where X can be various amino acid residues. nih.govsemanticscholar.org The N-terminal protecting group (like the Z-group in this compound) and the preceding amino acids (P2, P3 positions) also influence binding and catalysis.
Cleavage Site Analysis of this compound by POP
As an endopeptidase, POP catalyzes the hydrolysis of internal peptide bonds. For the substrate this compound, the enzyme specifically targets the peptide bond on the C-terminal side of the proline residue. nih.govresearchgate.net
Cleavage Reaction: this compound + H₂O → Z-Gly-Pro + Leu-Gly
The cleavage occurs between the Proline (Pro) and Leucine (B10760876) (Leu) residues. This specificity characterizes POP as a post-proline cleaving enzyme, as it acts on the bond immediately following a proline residue in the peptide sequence. nih.govresearchgate.net
Interactions with Other Proline-Specific Peptidases
This compound is also used to differentiate the activity of POP from other peptidases that interact with proline-containing peptides.
Post-Proline Cleaving Enzyme
Post-proline cleaving enzyme (PPCE) is a term often used synonymously with prolyl oligopeptidase. researchgate.net It is characterized as an endopeptidase that hydrolyzes peptides with the general structure Y-Pro-X, where Y is a peptide or N-protected amino acid, and X is an amino acid, peptide, amide, or ester. researchgate.net this compound fits this structural requirement and is a standard substrate for measuring PPCE activity. researchgate.net The enzyme from lamb kidney exhibits a pH optimum of 7.8 with this substrate and is competitively inhibited by peptides with the structure Y-Pro-D,L-X. researchgate.net
Post-Proline Dipeptidyl Aminopeptidase
In contrast to the endopeptidase activity of POP/PPCE, post-proline dipeptidyl aminopeptidase is an exopeptidase. researchgate.net This enzyme catalyzes the hydrolysis of a dipeptide from the N-terminus of a peptide, but only if the second residue is proline (or alanine). It cleaves the X-Pro bond in substrates with the general structure A-Pro-X, where A is an amino acid moiety. researchgate.net
Crucially, this compound is not a substrate for post-proline dipeptidyl aminopeptidase. This enzyme's activity is typically assayed with substrates like Gly-Pro-β-naphthylamide. researchgate.net Furthermore, its enzymatic properties differ from PPCE; it has a higher molecular weight (230,000 vs. 115,000 for PPCE), is more thermostable, and shows no binding during affinity chromatography designed to purify PPCE. researchgate.net These distinct substrate specificities and biochemical properties allow researchers to use substrates like this compound to selectively measure POP/PPCE activity without interference from post-proline dipeptidyl aminopeptidase. researchgate.net
Table 2: Comparison of Proline-Specific Peptidases
| Characteristic | Prolyl Oligopeptidase (POP) / Post-Proline Cleaving Enzyme (PPCE) | Post-Proline Dipeptidyl Aminopeptidase |
|---|---|---|
| Enzyme Class | Endopeptidase researchgate.net | Exopeptidase researchgate.net |
| Cleavage Specificity | Cleaves Y-Pro-X bond (C-terminal to Pro) researchgate.net | Cleaves A-Pro-X bond (removes N-terminal A-Pro dipeptide) researchgate.net |
| Substrate Example | This compound researchgate.net | Gly-Pro-β-naphthylamide researchgate.net |
| pH Optimum | 7.8 researchgate.net | 7.8 researchgate.net |
| Apparent Molecular Weight | 115,000 Da researchgate.net | 230,000 Da researchgate.net |
Fibroblast Activation Protein Alpha (FAPα)
Fibroblast Activation Protein Alpha (FAPα) is a type II transmembrane serine protease belonging to the prolyl peptidase family, which shows a strong preference for proline in the P1 position of its substrates core.ac.uk. These enzymes are also referred to as post-proline cleaving enzymes (PPCEs) or prolyl endopeptidases encyclopedia.pubnih.govnih.gov.
Research has specifically identified this compound as a substrate for a post-proline cleaving enzyme purified from lamb kidney. This endopeptidase hydrolyzes the Pro-Leu peptide bond. The enzyme demonstrated a specific activity of 45 µmol/mg/min with this compound and exhibited a Michaelis constant (Km) of 6.0 x 10⁻⁵ M nih.gov. The maximal activity for this hydrolysis was observed between pH 7.5 and 8.0 nih.gov. A comparative study confirmed an identical pH optimum of 7.8 for this enzyme using this compound as the substrate researchgate.net.
The specificity of prolyl endopeptidases for substrates with the general structure Z-Gly-X-Leu-Gly has been systematically investigated. A study using a prolyl endopeptidase from Flavobacterium demonstrated that the peptide with X = Proline was a good substrate, confirming the suitability of the this compound sequence for this enzyme class nih.gov. The kinetic parameters for the hydrolysis of this and related tetrapeptides were determined, highlighting the enzyme's S1 subsite is precisely designed to fit a proline residue nih.gov.
| Substrate (Cbz-Gly-X-Leu-Gly) | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
| X = Pro | 520 | 0.32 | 1600 |
| X = Ala | 240 | 0.39 | 620 |
| X = Sar | 169 | 0.14 | 1212 |
| X = Hyp | 2.7 | 0.16 | 16.8 |
| X = Gly | 64.2 | 0.58 | 834 |
Data adapted from a study on prolyl endopeptidase from Flavobacterium. nih.govresearchgate.net
Interaction with Collagenases and Related Metalloproteases
Hydrolysis by Human Liver Collagenase
The Leu-Gly bond present in the this compound sequence is a recognized cleavage site for certain collagenolytic enzymes. Studies on enzymes from oral treponemes, which are considered microbial collagenases, have shown that they hydrolyze the Leu-Gly bond in the chromogenic substrate phenylazobenzyloxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg scispace.comresearchgate.net. Another bacterial collagenase substrate, furylacryloyl-L-Leu-Gly-L-Pro-L-Ala, is also cleaved at the Leu-Gly bond researchgate.net.
It is important to note that vertebrate collagenases, which are members of the matrix metalloproteinase (MMP) family, typically cleave native collagens at a different site, specifically a Gly-Ile or Gly-Leu bond nih.govorthobullets.com. The specificity of human liver collagenase for the this compound peptide has not been detailed in the reviewed literature.
Substrate Profile of this compound-Pro with Collagenolytic Enzymes
The extended peptide, this compound-Pro, is a well-established substrate for collagenase and is also recognized by prolyl endopeptidase scispace.com. Its utility as a collagenase substrate is based on the cleavage of the Leu-Gly bond. Assays using the similar, longer chromogenic peptide phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg have demonstrated that microbial collagenases and collagenolytic enzymes hydrolyze the Leu-Gly bond scispace.comresearchgate.net. This specific cleavage releases the fragment phenylazobenzyloxycarbonyl-Pro-Leu, which can be measured spectrophotometrically.
Studies with Other Proteolytic Enzyme Classes (e.g., Multicatalytic Proteinase Complex Components)
Branched Chain Amino Acid Preferring (BrAAP) Peptidases
The peptide this compound contains Leucine, which is a branched-chain amino acid (BCAA). However, studies specifically detailing the interaction of this compound with a class of enzymes designated as Branched Chain Amino Acid Preferring (BrAAP) Peptidases were not identified in the reviewed scientific literature. The catabolism of free BCAAs is known to be initiated by branched-chain aminotransferases, which have a different enzymatic mechanism than peptidases frontiersin.org.
Chymotrypsin-like Activity
Chymotrypsin and enzymes with chymotrypsin-like activity, such as the β5 subunit of the proteasome, are serine proteases that preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues. Leucine fits this description, making the Leu-Gly bond in this compound a potential target for hydrolysis by these enzymes.
The specificity of these proteases is not solely determined by the P1 residue (Leucine, in this case) but is also influenced by the amino acids in adjacent positions (subsites) nih.gov. The Proline residue at the P2 position relative to the scissile Leu-Gly bond may influence the binding and rate of cleavage. Some studies on synthetic substrates have indicated that a proline residue in the P3 position can hinder hydrolysis by chymotrypsin. While direct kinetic studies of this compound with chymotrypsin were not found, the peptide's structure suggests it could be a substrate, though potentially not an optimal one.
Comparative Substrate Specificity Profiling of this compound and Analogues
The tetrapeptide this compound serves as a well-established substrate for certain proteases, notably prolyl endopeptidase and collagenase. researchgate.netglpbio.com Its specificity is largely dictated by the proline residue at the P2 position, which is a key recognition element for these enzymes. To understand the stringency of this requirement, researchers have synthesized and kinetically evaluated a range of this compound analogues. These studies typically involve the substitution of the proline residue with other amino acids or their derivatives, followed by a determination of the kinetic parameters—such as the Michaelis constant (Km) and the catalytic rate constant (kcat)—for their enzymatic hydrolysis.
A systematic investigation into the substrate specificity of prolyl endopeptidase from Flavobacterium involved the synthesis and kinetic analysis of a series of tetrapeptides with the general structure Cbz(Bz)-Gly-X-Leu-Gly, where X represents various amino acid residues. nih.gov This series directly allows for a comparative analysis of this compound (where X = Pro) against its analogues. The results of such studies reveal the structural features of the substrate that are critical for enzyme binding and catalysis.
Detailed research findings indicate that the S1 subsite of prolyl endopeptidase is finely tuned to accommodate the pyrrolidine ring of proline. nih.gov While some flexibility exists, significant alterations to this residue can dramatically impact substrate efficacy. For instance, peptides where the proline was replaced by N-methyl-alanine, sarcosine, or alanine were found to be good substrates for prolyl endopeptidase. nih.gov Conversely, analogues with bulkier or structurally dissimilar residues at the X position, such as pipecolyl, α-aminoisobutyryl, N-methyl-valine, or N-methyl-leucine, were not cleaved at all. nih.gov Peptides containing hydroxyproline, serine, or glycine at this position were identified as poor substrates. nih.gov
This comparative profiling underscores the critical role of the proline residue in defining the substrate specificity of enzymes that cleave this compound. The data generated from these analogue studies are instrumental in mapping the active site of these enzymes and in the rational design of more specific substrates and inhibitors.
Below is a data table summarizing the kinetic parameters for the hydrolysis of this compound and its analogues by prolyl endopeptidase, illustrating the impact of substitutions at the proline position on enzymatic activity.
| Substrate Analogue (Cbz-Gly-X-Leu-Gly) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|
| Pro (this compound) | 24 | 1,100,000 |
| Ala | 19 | 1,100,000 |
| Sar | 15 | 750,000 |
| N-Me-Ala | 11 | 440,000 |
| Hyp | 0.91 | 23,000 |
| Gly | 0.14 | 1,800 |
| Ser | 0.13 | 1,600 |
| Abu | 0.08 | 1,000 |
Structural and Conformational Analysis of Z Gly Pro Leu Gly and Its Derivatives
Solid-State Conformational Studies
In the condensed phase, intermolecular forces and crystal packing effects play a crucial role in stabilizing specific conformations. Techniques such as X-ray diffraction and solid-state NMR provide a high-resolution view of the peptide's structure in this environment.
Single-crystal X-ray diffraction provides an unambiguous, atomic-resolution picture of Z-Gly-Pro-Leu-Gly in its crystalline form. Analysis of the monoclinic crystals reveals that the peptide adopts a highly folded conformation, stabilized by specific intramolecular interactions.
The detailed torsion angles for each residue in the peptide backbone are summarized in the table below. These values definitively characterize the folded structure observed in the solid state.
| Residue | φ (phi) | ψ (psi) | ω (omega) |
|---|---|---|---|
| Gly(1) | N/A | 158.9° | 177.3° |
| Pro(2) | -62.1° | -39.7° | -175.4° |
| Leu(3) | -126.7° | 144.3° | 179.9° |
| Gly(4) | -171.3° | N/A | N/A |
While X-ray diffraction describes the static structure in a crystal, Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary data, often in solution but also applicable in the solid state. For this compound, solution-state ¹H NMR studies in solvents like CDCl₃ confirm the presence of the folded, β-turn structure observed in the crystal.
Key evidence includes:
Chemical Shift Data: The chemical shifts of amide protons are sensitive to their environment. A large chemical shift dispersion often indicates a well-defined, folded structure where protons experience different local magnetic fields due to hydrogen bonding and spatial arrangement.
Temperature Coefficients: The temperature coefficient (dδ/dT) of the Gly(4) amide proton is significantly smaller than that of the Leu(3) amide proton. A small value (< -3.0 ppb/K) indicates that the proton is shielded from the solvent because it is engaged in a stable intramolecular hydrogen bond, a hallmark of the β-turn.
The primary organizing feature of this compound in the solid state is a Type II β-turn. This secondary structure element is formed by the four residues Gly(1)-Pro(2)-Leu(3)-Gly(4). The turn is characterized by a specific hydrogen bond and a set of defining torsion angles.
The critical hydrogen bond occurs between the carbonyl oxygen of the first residue, Gly(1), and the amide hydrogen of the fourth residue, Gly(4). This interaction creates a 10-membered ring (C₁₀-ring), effectively folding the peptide chain back on itself. The Pro(2) and Leu(3) residues occupy the corner positions (i+1 and i+2) of the turn. The torsion angles for these corner residues, as listed in Table 1, are consistent with the values expected for a Type II β-turn.
The geometry of this stabilizing hydrogen bond, determined from X-ray diffraction, is detailed below.
| Donor (D-H) | Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| Gly(4) N-H | Gly(1) C=O | 2.92 | 2.10 | 151.0 |
Gas-Phase Conformational Investigations
Studying peptides in the gas phase allows for the examination of their intrinsic conformational preferences, free from the influence of solvent molecules or crystal packing forces. This is achieved by combining laser desorption with supersonic expansion and spectroscopy.
To study this compound in the gas phase, a technique known as laser desorption supersonic jet spectroscopy is employed. The process involves:
Sample Preparation: The peptide is mixed with a non-volatile matrix, typically graphite (B72142) powder, to aid in the absorption of laser energy.
Laser Desorption: A pulsed laser (e.g., Nd:YAG) is focused on the sample, rapidly heating it and causing intact, neutral peptide molecules to desorb into the gas phase.
Supersonic Expansion: The desorbed molecules are immediately entrained in a high-pressure pulse of an inert carrier gas, such as argon. This gas mixture is then expanded through a small nozzle into a vacuum chamber.
Jet Cooling: The supersonic expansion process is adiabatic, causing a dramatic drop in the rotational and vibrational temperatures of the peptide molecules (to < 10 K). This "freezes" the molecules into their most stable, minimum-energy conformations, simplifying their complex spectra.
This technique effectively isolates individual conformers, allowing for their distinct spectroscopic signatures to be measured one by one.
Once the peptide conformers are isolated and cooled in the supersonic jet, they are interrogated using a combination of UV and IR spectroscopy.
UV Spectroscopy (R2PI): The benzyloxycarbonyl (Z) group serves as a convenient chromophore for UV detection. Resonant Two-Photon Ionization (R2PI) is used to obtain a conformer-specific UV spectrum. A tunable UV laser excites the molecules; if the laser frequency is resonant with an electronic transition of a specific conformer, a second photon can ionize it. The resulting ions are detected, generating a spectrum where each peak corresponds to the electronic origin of a distinct gas-phase conformer. For this compound, the R2PI spectrum typically reveals the presence of at least two major conformers, indicating that more than one structure is stable in isolation.
IR Spectroscopy (IR-UV Double Resonance): To identify the structure of each conformer observed in the R2PI spectrum, IR-UV double resonance spectroscopy is performed. The UV laser is fixed on a specific conformer's peak while a tunable IR laser is scanned. If the IR laser is resonant with a vibrational mode of that conformer, it excites the molecule, causing a depletion in the ion signal. This produces a vibrational spectrum for a single, mass- and conformer-selected species.
The most informative region is the amide N-H stretch region (3300-3500 cm⁻¹). A "free" N-H group (not involved in a hydrogen bond) has a characteristic frequency around 3450-3490 cm⁻¹, whereas a hydrogen-bonded N-H group exhibits a significantly red-shifted frequency (e.g., 3320-3380 cm⁻¹).
Studies on this compound have shown that the most stable gas-phase conformer retains the C₁₀-ring/β-turn structure, similar to the solid state. This is confirmed by the presence of a strongly red-shifted N-H stretch corresponding to the Gly(4)-N-H group, which acts as the hydrogen bond donor. The IR spectrum is compared with predictions from quantum chemical calculations (e.g., Density Functional Theory, DFT) to assign the structure definitively.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| Leu(3) N-H Stretch | 3458 | 3462 | Free (non-H-bonded) Amide |
| Gly(4) N-H Stretch | 3375 | 3379 | H-bonded (forms β-turn) |
The remarkable agreement between the solid-state structure and the dominant gas-phase conformation highlights the strong intrinsic preference of the Gly-Pro-Leu-Gly sequence to adopt a β-turn, a tendency that persists even in the absence of external stabilizing forces.
Computational Approaches for Predicting Gas-Phase Conformations (e.g., Density Functional Theory, Molecular Dynamics Simulations)
Computational chemistry provides powerful tools for investigating the intrinsic conformational preferences of peptides like this compound, free from solvent effects. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in predicting the most stable three-dimensional structures of these molecules in the gas phase. researchgate.netacs.org
For instance, DFT calculations using the ωB97XD functional and a cc-pVDZ basis set have shown that in the gas phase, Z-Pro-Leu-Gly-OH tends to form a successive γ-turn structure, leaving the C-terminal carboxyl group free. researchgate.net In contrast, its amidated counterpart, Z-Pro-Leu-Gly-NH2, predominantly adopts a β-turn structure where the C-terminal amide group participates in the hydrogen bond. researchgate.net Ultraviolet-ultraviolet hole-burning spectroscopy experiments confirmed that while up to three conformers of Z-PLG-NH2 can exist in the gas phase, the population is mainly distributed to a single β-turn conformation. researchgate.net Anharmonic vibrational analysis was necessary to fully reconcile the theoretical spectra with experimental observations, particularly the splitting of N-H stretching bands characteristic of the β-turn. researchgate.net
Molecular dynamics (MD) simulations complement these quantum chemical calculations by exploring a wider conformational space and providing insights into the dynamic behavior of the peptide. acs.orgsemanticscholar.org MD simulations can model the flexibility of the peptide backbone and the movement of its side chains over time. semanticscholar.orgresearchgate.net For example, MD simulations have been used to delineate the molecular basis of how collagen-like peptides interact with enzymes, which is fundamentally governed by the peptide's accessible conformations. semanticscholar.org These simulations often use force fields like CHARMM and water models such as TIP3P to simulate a realistic environment, even when studying fundamental interactions that inform gas-phase predictions. semanticscholar.orgbibliotekanauki.pl By calculating the binding free energies and entropies, MD can provide a structural explanation for why certain conformations are preferred in biological interactions. semanticscholar.org
The table below summarizes findings from computational studies on this compound derivatives and related peptides.
| Peptide Studied | Computational Method | Key Findings | Reference(s) |
| Z-Pro-Leu-Gly-NH2 | DFT (ωB97XD), MD, Anharmonic Vibrational Analysis | Predominantly forms a β-turn structure in the gas phase; C-terminal NH2 group is involved in hydrogen bonding. | researchgate.net |
| Z-Pro-Leu-Gly-OH | DFT (ωB97XD) | Forms a successive γ-turn structure in the gas phase with a free C-terminal carboxyl group. | researchgate.net |
| Z-Gly-Pro-OH | DFT | Two conformers observed: an extended β-strand type stabilized by a C5 hydrogen bond and a folded structure stabilized by an O—H ⋯ π interaction. | researchgate.net |
| Ac-Phe-Gly-Gly-NH2 | DFT | At least five different conformers exist, most with strong intramolecular H-bonds. One major conformer exhibits two successive C10-type β-turns. | acs.org |
Structure-Activity Relationships in Enzyme Recognition and Specificity
The specific sequence and structure of this compound and its derivatives are crucial for their recognition and processing by various enzymes, particularly proteases. Structure-activity relationship (SAR) studies investigate how chemical modifications to the peptide affect its interaction with an enzyme's active site, providing insights into the enzyme's specificity. mdpi.comhzdr.de
The peptide this compound and its analogs serve as substrates or inhibitors for several proline-specific peptidases and collagenases. peptanova.deresearchgate.nettandfonline.com The presence of proline residues is a key recognition element for many of these enzymes, mimicking sequences found in natural substrates like collagen. mdpi.comtandfonline.com For example, the pentapeptide this compound-Pro is a known crystalline substrate for bacterial collagenase and prolyl endopeptidase. peptanova.de
SAR studies have demonstrated that modifications to the C-terminus of the Pro-Leu-Gly sequence significantly impact inhibitory potency against collagenases. A study on Z-Pro-Leu-Gly-X derivatives revealed the critical role of the C-terminal group. The hydroxamate derivative, Z-Pro-Leu-Gly-NHOH, was a potent inhibitor of collagenase with an IC50 value of 0.04 mM, demonstrating that the hydroxamate group is an effective zinc-binding group for enzyme inhibition. mdpi.com In contrast, shortening the peptide sequence led to much less active inhibitors. mdpi.com
The specificity of enzymes like post-proline cleaving enzyme (prolyl oligopeptidase) is also highly dependent on the peptide structure. This endopeptidase catalyzes the hydrolysis of peptides on the carboxyl side of proline residues. researchgate.nettandfonline.com this compound has been used as a substrate to characterize its activity. researchgate.net The enzyme's S' subsites (which accommodate residues C-terminal to the cleavage site) show a clear preference, with SAR studies indicating that the nature of the amino acid in the P1' position (Leucine in this case) and beyond influences the rate of catalysis. researchgate.net
Furthermore, studies on cathepsin L enzymes from the parasite Fasciola hepatica (FhCL2 and FhCL3) showed they could cleave the peptide this compound-Pro. semanticscholar.org The cleavage pattern was identical for both enzymes, highlighting their ability to accommodate the Pro residue at the P2 position (the second residue N-terminal to the cleaved bond). This ability is critical for their collagenase-like activity and is attributed to specific residues (Tyr67 in FhCL2 and Trp67 in FhCL3) in the S2 subsite of the enzyme's active site. semanticscholar.org
The following table summarizes the interaction of this compound and its derivatives with various enzymes.
| Enzyme | Peptide Derivative | Role of Peptide | Key Findings | Reference(s) |
| Collagenase | Z-Pro-Leu-Gly-NHOH | Inhibitor | Potent inhibitor with IC50 = 0.04 mM; the hydroxamate group is crucial for activity. | mdpi.com |
| Post-Proline Cleaving Enzyme (Prolyl Oligopeptidase) | This compound | Substrate | Used to characterize the endopeptidase activity; enzyme cleaves the Pro-Leu bond. | researchgate.nettandfonline.com |
| Bacterial Collagenase | This compound-Pro | Substrate | Serves as a specific substrate for the enzyme. | peptanova.de |
| Prolyl Endopeptidase | This compound-Pro | Substrate | Serves as a specific substrate for the enzyme. | peptanova.de |
| Fasciola hepatica Cathepsin L (FhCL2, FhCL3) | This compound-Pro | Substrate | Both enzymes cleave the peptide, demonstrating their ability to accommodate Pro at the P2 position, which is key to their collagenolytic activity. | semanticscholar.org |
| Ascidian Sperm Acrosin | Z-Leu-X-argininals | Inhibitor | Acrosin prefers Leu or Pro over Gly at the P2 position for inhibition. | nih.gov |
Mechanistic Enzymology and Inhibitor Development Based on Z Gly Pro Leu Gly
Elucidation of Enzyme Catalytic Mechanisms using Z-Gly-Pro-Leu-Gly as a Probe
The elucidation of an enzyme's catalytic mechanism is foundational to understanding its biological role and to designing specific inhibitors. Synthetic peptide substrates that mimic natural targets are invaluable tools for this purpose. scbt.com The pentapeptide this compound-Pro, which extends the core this compound sequence, is a well-established crystalline substrate for enzymes like bacterial collagenase and prolyl endopeptidase. peptanova.de Collagenases, in particular, recognize specific sequences such as Pro-X-Gly-Pro and cleave the peptide bond between the X and Gly residues. nih.gov
The Leu-Gly bond within this peptide sequence is the specific site of hydrolysis by "true" microbial collagenases. scispace.com To study the catalytic mechanism, researchers utilize modified versions of this substrate where a chromogenic or fluorogenic group is attached.
Chromogenic Substrates : By linking a group like p-nitroanilide (pNA) to the C-terminus (e.g., Z-Gly-Pro-pNA), the enzymatic cleavage of the Pro-pNA bond releases the yellow-colored p-nitroaniline. tribioscience.commedchemexpress.comresearchgate.net The rate of color formation can be monitored continuously using a spectrophotometer, allowing for a precise calculation of reaction velocity. This technique is fundamental for determining key kinetic parameters and understanding how the enzyme's activity is affected by various conditions or potential inhibitors.
Fluorogenic Substrates : For enhanced sensitivity, a fluorescent group like 7-amino-4-methylcoumarin (B1665955) (AMC) can be used (e.g., Suc-Gly-Pro-Leu-Gly-Pro-AMC). glpbio.com Upon cleavage of the peptide bond, the AMC group is released from its quenched state, resulting in a significant increase in fluorescence. This method is highly sensitive and is used to measure the activity of collagenase-like peptidases in biological samples. glpbio.com
Design and Evaluation of Peptidic Inhibitors based on this compound Scaffold
The this compound sequence, as a known substrate motif, provides a logical starting point or "scaffold" for the rational design of enzyme inhibitors. The goal is to create a molecule that resembles the substrate enough to bind tightly to the enzyme's active site but is modified to prevent its cleavage, thereby blocking the enzyme's function.
Substrate-mimetic inhibitors are designed to mimic the structure of the natural substrate. A powerful strategy in this class of inhibitors involves replacing the scissile (cleavable) peptide bond with a non-hydrolyzable isostere. This modification allows the inhibitor to occupy the active site without being broken down, effectively acting as a competitive inhibitor.
A prime example of this strategy is the development of phosphinic peptide analogues to inhibit bacterial collagenase. scispace.com In these inhibitors, the peptide bond targeted for hydrolysis (e.g., the Leu-Gly bond) is replaced by a phosphinic moiety (-ψ(PO₂CH₂)-). This creates a stable analogue that the enzyme recognizes and binds but cannot cleave. For instance, the tetrapeptide Z-Phe-ψ(PO₂CH₂)-Gly-Pro-Nle, which mimics a substrate sequence, was shown to be a potent inhibitor of Corynebacterium rathayii collagenase with a Kᵢ value of 8 nM. scispace.comnih.gov Further chain elongation to a heptapeptide, Z-Phe-Gly-Pro-Phe-ψ(PO₂CH₂)-Gly-Pro-Nle-OMe, resulted in an even more effective inhibitor with a Kᵢ of 0.6 nM, demonstrating how extending the peptide to interact with more of the enzyme's subsites can dramatically increase potency. nih.gov
Modern inhibitor design heavily relies on structural biology. By obtaining X-ray crystal structures of the target enzyme, often in complex with a substrate or an initial inhibitor, researchers can visualize the precise molecular interactions that govern binding. nih.govnih.gov This structural information provides a rational framework for optimizing inhibitor design. nih.gov
For metalloproteinases like collagenases, a key feature of the active site is a catalytic zinc ion. nih.gov Early inhibitors often contained a zinc-binding group (ZBG), such as a hydroxamate, to chelate this ion and inactivate the enzyme. acs.org However, this approach often led to a lack of selectivity because the active sites of many different metalloproteinases are highly conserved. acs.org
Structure-guided design allows for the development of more selective inhibitors by targeting unique features of the enzyme's substrate-binding pockets (known as S-sites) rather than just the conserved zinc ion. nih.gov For example, crystal structures of clostridial collagenase peptidase domains bound to a peptidic inhibitor revealed the specific architecture of the S1' recognition site. nih.gov This knowledge enables the design of inhibitors with side chains that are perfectly complementary to these pockets, maximizing binding affinity and selectivity for the target enzyme over related human metalloproteinases. nih.govnih.gov This approach has led to the development of potent and highly selective MMP-13 inhibitors that bind within the substrate-binding site, surrounding the catalytic zinc without directly chelating it. nih.gov
Allosteric Modulation Studies with this compound Analogues
Beyond direct enzyme inhibition, analogues of the core Pro-Leu-Gly sequence have been pivotal in the study of allosteric modulation, particularly for G-protein coupled receptors (GPCRs). nih.gov The endogenous neuropeptide L-Prolyl-L-Leucyl-Glycinamide (PLG), which shares the Pro-Leu-Gly core, is a known allosteric modulator of the dopamine (B1211576) D2 receptor. beilstein-journals.orgmdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the endogenous ligand. nih.gov
Extensive research has focused on creating conformationally constrained peptidomimetics of PLG to understand its bioactive shape and to develop more stable and potent modulators. beilstein-journals.orgacs.org These studies have shown that the three-dimensional conformation of the molecule is critical to its function:
Positive Allosteric Modulators (PAMs) : It was hypothesized that the bioactive conformation of PLG is a type II β-turn. Peptidomimetics designed to lock the molecule into this shape using rigid 5.6.5 spiro bicyclic lactam scaffolds were found to be potent PAMs, enhancing the binding of dopamine agonists to the D2 receptor. beilstein-journals.orgacs.org Interestingly, analogues designed to mimic a different conformation, the polyproline II helix, were also found to be PAMs, suggesting that the key is the correct spatial positioning of important pharmacophore groups. acs.orgnih.gov
Negative Allosteric Modulators (NAMs) : In a significant discovery, researchers found that a simple change in the stereochemistry (chirality) at the bridgehead of the spiro bicyclic scaffold could convert a PAM into a NAM. acs.orgnih.gov These diastereoisomeric compounds were the first PLG peptidomimetics found to decrease the binding of agonists to the dopamine D2 receptor. nih.gov This demonstrates that subtle structural changes at the allosteric site can produce opposite biological effects, offering a sophisticated way to fine-tune receptor activity. nih.gov
These findings highlight how analogues derived from the Pro-Leu-Gly sequence can be used to probe and control the complex conformational landscape of receptor signaling. nih.govnih.gov
Kinetic Analysis of Enzyme Inhibition (e.g., Kᵢ, IC₅₀ determination)
Quantifying the potency of an inhibitor is essential for its evaluation and development. This is achieved through kinetic analysis, which yields key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
IC₅₀ : This is an operational value that represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. ncifcrf.gov While useful for initial screening, IC₅₀ values are dependent on factors like substrate and enzyme concentration. aatbio.comsciencesnail.com
Kᵢ (Inhibition Constant) : This is a thermodynamic constant that reflects the intrinsic binding affinity of the inhibitor for the enzyme. aatbio.com It is a more fundamental measure of potency and is independent of the experimental conditions, allowing for more reliable comparisons between different inhibitors. ncifcrf.gov For competitive inhibitors, the Kᵢ is the dissociation constant of the enzyme-inhibitor (EI) complex.
Kinetic studies of substrate-mimetic phosphinic peptide inhibitors of bacterial collagenase have provided precise Kᵢ values, demonstrating their high potency. The slow-binding nature of these inhibitors means that equilibrium between the enzyme and inhibitor is not reached instantaneously, requiring specific analytical methods to determine the kinetic constants. scispace.com
| Inhibitor Compound | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|
| Z-Phe-ψ(PO₂CH₂)-Gly-Pro-Nle | 8 nM | nih.gov, scispace.com |
| Z-Phe-Gly-Pro-Phe-ψ(PO₂CH₂)-Gly-Pro-Nle-OMe | 0.6 nM | nih.gov |
This data illustrates the power of using the peptide scaffold to design highly potent, competitive inhibitors with nanomolar affinity for their target enzyme.
Research Applications and Methodological Advancements Facilitated by Z Gly Pro Leu Gly
Development of Enzymatic Assays for Protease Activity Measurement
The tetrapeptide Z-Gly-Pro-Leu-Gly is a substrate for several proteolytic enzymes, including bacterial collagenases which specifically cleave the Leucine-Glycine (Leu-Gly) bond. scispace.com This property allows it to be adapted into various assay formats for measuring the activity of these enzymes. By linking the peptide to a reporter molecule, its enzymatic cleavage can be monitored and quantified.
Spectrophotometric assays for proteases often utilize a chromogenic substrate that releases a colored compound upon enzymatic cleavage. The rate of color formation, measured with a spectrophotometer, is directly proportional to the enzyme's activity. While this compound itself is not colored, it can be chemically modified to function in such assays.
A common strategy involves attaching a chromogenic group, such as p-nitroaniline (pNA) or a phenylazobenzyl group, to the peptide. biophoretics.comnih.gov For instance, the related chromogenic substrate, 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg, is used for the quantitative determination of collagenase activity. sigmaaldrich.com Upon cleavage of the Leu-Gly bond by collagenase, a colored fragment is released, and the change in absorbance is monitored, typically around 320 nm. sigmaaldrich.com This principle allows for the development of continuous or endpoint assays to quantify protease activity in various samples.
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. These assays employ substrates where the peptide is linked to a fluorescent molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC), in a way that quenches its fluorescence. nih.govmedchemexpress.comaatbio.com Enzymatic cleavage of the peptide bond liberates the fluorophore, resulting in a significant increase in fluorescence that can be measured over time.
Peptides with similar sequences to this compound have been successfully used in this format. For example, Suc-Gly-Pro-Leu-Gly-Pro-AMC is a fluorogenic substrate for collagenase-like peptidases. peptanova.de Similarly, Z-Gly-Pro-AMC is a well-established fluorogenic substrate for prolyl endopeptidase. medchemexpress.comaatbio.com The hydrolysis of these substrates releases the highly fluorescent AMC group, which has an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. medchemexpress.com This methodology provides a highly sensitive and continuous assay for measuring enzyme activity.
High-throughput screening (HTS) is essential for the discovery of new enzyme inhibitors and involves testing large libraries of chemical compounds for their ability to modulate enzyme activity. nih.govnih.gov The spectrophotometric and fluorometric assays utilizing this compound derivatives are readily adaptable to HTS formats.
These assays can be performed in 96-well or 384-well microtiter plates, allowing for the simultaneous testing of thousands of compounds. nih.gov In a typical HTS setup for inhibitor screening, the enzyme, its fluorogenic or chromogenic substrate, and a test compound are combined in each well. A reduction in the colorimetric or fluorescent signal compared to a control without an inhibitor indicates that the compound has successfully inhibited the protease. The robustness and sensitivity of these assays make them ideal for identifying potential therapeutic agents that target specific proteases. researchgate.net
Use in In Vitro Biochemical Systems for Enzyme Characterization
Beyond simply measuring activity, this compound and its derivatives are instrumental in the detailed biochemical characterization of proteases in vitro. As a defined substrate, it allows researchers to determine key enzymatic parameters. The extended peptide, this compound-Pro, is a known substrate for both collagenase and prolyl endopeptidase (also known as post-proline cleaving enzyme). glpbio.combiosynth.com
By measuring the initial reaction rates at various substrate concentrations, researchers can calculate the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These kinetic parameters provide fundamental insights into the enzyme's affinity for the substrate and its catalytic efficiency. Such studies are crucial for understanding the enzyme's mechanism of action, its substrate specificity, and how its activity is regulated. For example, investigating the hydrolysis of this compound-Pro by different proteases can help elucidate their specificities and roles in biological processes. researchgate.netbiosynth.com
| Enzyme | Assay Type | Application |
| Bacterial Collagenase | Spectrophotometric, Fluorometric | Activity Measurement, Inhibitor Screening, Kinetic Studies |
| Prolyl Endopeptidase | Fluorometric | Activity Measurement, Inhibitor Screening, Kinetic Studies |
| Microvillus-Membrane Serine Peptidase | General Proteolytic Assay | Substrate Specificity Studies |
Application in Animal Models for Studying Enzyme Function (excluding therapeutic outcomes)
While much of the research involving this compound occurs in vitro, there are specific applications for its use in animal models to probe enzyme function within a physiological context.
This compound has been utilized in studies involving ascidians (sea squirts) to investigate enzymatic processes. It has been reported that the peptide has a biochemical and kinetic profile similar to that of the bacterial enzyme monoiodotyrosine hydroxylase. When administered to ascidians via subcutaneous injection, this compound is capable of penetrating the skin and facilitating the hydrolysis of monoiodotyrosine. This application allows for the study of specific metabolic pathways and enzyme activities directly within a living organism, providing valuable information on enzyme function in its native environment.
Investigating Prolyl Oligopeptidase Activity in Specific Biological Contexts
The enzyme prolyl oligopeptidase (POP), also known as prolyl endopeptidase, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids long). wikipedia.org The hydrolytic activity of POP is frequently measured using chromogenic and fluorogenic substrates. While Z-Gly-Pro-Leu-Ala and this compound-Pro are commonly cited substrates for POP, the tetrapeptide this compound is also utilized for this purpose. tandfonline.comresearchgate.net
The specificity of prolyl endopeptidase from Flavobacterium has been investigated using a series of tetrapeptides with the general structure Cbz-Gly-X-Leu-Gly. In these studies, peptides where X was Proline were found to be good substrates, indicating that the enzyme's S1 subsite is well-suited to accommodate the proline residue. nih.gov This fundamental research into substrate specificity underpins the use of this compound in more complex biological systems.
The ability to quantify POP activity is crucial in various biological contexts, as the enzyme is implicated in the maturation and degradation of neuropeptides and peptide hormones. wikipedia.org Although direct studies detailing the use of this compound in specific tissues or biological fluids are not extensively documented in publicly available research, its utility as a substrate for what is also termed "post-proline cleaving enzyme" from lamb kidney has been established. researchgate.net This suggests its applicability in quantifying enzymatic activity in tissue homogenates, cell lysates, and other biological samples to understand the role of POP in both physiological and pathological processes.
Table 1: Examples of Prolyl Oligopeptidase (POP) Substrates
| Substrate Name | Structure | Application |
| Z-Gly-Pro-Leu-Ala | Benzyloxycarbonyl-Glycyl-Prolyl-Leucyl-Alanine | Measurement of POP hydrolytic activity tandfonline.com |
| This compound-Pro | Benzyloxycarbonyl-Glycyl-Prolyl-Leucyl-Glycyl-Proline | Measurement of POP hydrolytic activity tandfonline.com |
| This compound | Benzyloxycarbonyl-Glycyl-Prolyl-Leucyl-Glycine | Substrate for post-proline cleaving enzyme researchgate.net |
| Z-Gly-Pro-p-nitroanilide | Benzyloxycarbonyl-Glycyl-Prolyl-p-nitroanilide | Chromogenic substrate for POP activity assays tandfonline.com |
Assessment of Peptide Digestion and Assimilation
The digestion and absorption of peptides in the gastrointestinal tract are complex processes crucial for protein nutrition. Proline-rich peptides are known to be relatively resistant to degradation by common digestive enzymes. mdpi.com The study of how specific peptide sequences are processed and absorbed provides valuable insights into nutritional science and drug delivery.
A study on the intestinal assimilation of the structurally similar tetrapeptide, Leu-Pro-Gly-Gly, in rats provides a strong model for understanding the likely digestive fate of this compound. In vivo perfusion of the rat jejunum with Leu-Pro-Gly-Gly demonstrated that the amino acids were absorbed at a significantly higher rate from the tetrapeptide than from an equivalent mixture of free amino acids. nih.gov
The primary hydrolytic products found in the intestinal lumen were the dipeptides Leu-Pro and Gly-Gly. nih.gov Further investigation revealed that a brush border membrane enzyme, dipeptidyl peptidase IV, was responsible for this specific cleavage. nih.gov This enzyme plays a critical role in the final stages of digesting proline-containing peptides at the surface of intestinal mucosal cells. nih.gov Given the structural similarity, it is highly probable that this compound would be similarly processed, yielding Z-Gly-Pro and Leu-Gly, which would then be available for further breakdown or absorption.
Table 2: Intestinal Perfusion of Leu-Pro-Gly-Gly in Rats
| Analyte | Major Hydrolytic Products in Lumen | Key Enzyme in Hydrolysis | Observation on Amino Acid Absorption |
| Leu-Pro-Gly-Gly | Leu-Pro and Gly-Gly nih.gov | Dipeptidyl peptidase IV nih.gov | Higher absorption rate from the tetrapeptide compared to a free amino acid mixture nih.gov |
Contribution to Understanding Proteolytic Pathways and Amino Acid Racemization Studies
The specific cleavage patterns of proteases are fundamental to understanding their biological roles. Synthetic peptides like this compound serve as tools to map these proteolytic pathways. The presence of a proline residue makes this peptide particularly interesting, as proline's unique cyclic structure can influence the susceptibility of adjacent peptide bonds to enzymatic cleavage. nih.gov The fragmentation of peptides containing proline is a notable phenomenon in mass spectrometry, often referred to as the "proline effect," where cleavage N-terminal to a proline residue is frequently observed. osu.edu This inherent characteristic of proline-containing peptides aids in their identification and sequencing in proteomics studies.
While specific studies detailing the complete proteolytic degradation pathway of this compound by a wide range of proteases are not abundant, its use as a substrate for prolyl endopeptidase provides a clear example of its utility in defining a specific proteolytic event. researchgate.net The resistance of proline-rich peptides to many common proteases also makes them interesting subjects for studying the specialized enzymes that can cleave them. mdpi.comnih.gov
In the field of amino acid racemization, the study of the conversion of L-amino acids to their D-isomers is important in geochemistry, archeology, and for understanding protein stability and degradation. While there is no direct evidence of this compound being used in racemization studies, peptides containing amino acids susceptible to racemization are often used as models. The unique conformational constraints imposed by the proline residue could potentially influence the rate of racemization of adjacent amino acids, making peptides like this compound interesting candidates for such investigations.
Methodological Innovations in Peptide Chemistry and Biophysics
The synthesis and study of peptides like this compound are intertwined with advancements in peptide chemistry and biophysics. The presence of proline in a peptide sequence presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). The secondary amine of proline can lead to slower coupling reactions, sometimes necessitating double-coupling protocols to ensure efficient synthesis. biotage.com Methodological advancements in SPPS, such as the use of pseudoproline dipeptides, have been developed to mitigate issues like aspartimide formation, which can be problematic in the synthesis of proline-containing peptides. nih.gov The synthesis of this compound, therefore, benefits from and contributes to the refinement of these synthetic strategies.
In the realm of biophysics, proline-containing peptides are subjects of intense study due to proline's profound impact on peptide conformation. Proline's rigid structure restricts the peptide backbone, often inducing turns or kinks in the polypeptide chain. embopress.org While specific biophysical studies on this compound are not widely published, research on proline-containing tetrapeptides as models for beta-turns is a well-established area. nih.gov Furthermore, computational and experimental studies on related sequences, such as those containing Gly-Pro or Pro-Gly motifs, have provided detailed insights into their conformational preferences in both gas and solution phases. nih.gov The Z-group (benzyloxycarbonyl) on the N-terminus of this compound also influences its biophysical properties, lending a degree of hydrophobicity and providing a chromophore for spectroscopic analysis. The study of such protected tetrapeptides contributes to our understanding of how protecting groups and specific amino acid sequences dictate the folding and conformational dynamics of peptides. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Enzyme Targets for Z-Gly-Pro-Leu-Gly
While this compound and its derivatives are well-established substrates for enzymes like post-proline cleaving enzyme and various collagenases, the search for new enzymatic targets is an active area of research. sigmaaldrich.comresearchgate.net The specificity of this peptide sequence provides a starting point for identifying and characterizing novel proteases from diverse biological sources.
Research has demonstrated that the closely related pentapeptide, this compound-Pro, is a substrate for bacterial collagenase, prolyl endopeptidase, and human liver collagenase. peptanova.debiosynth.com The hydrolysis of such substrates is a key indicator of enzyme activity, and modifying the core this compound sequence can help delineate the substrate specificities of different enzymes. For instance, studies have used this peptide to characterize PZ-peptidase, an endopeptidase that cleaves synthetic substrates originally designed for clostridial collagenase. researchgate.net
An intriguing, though less conventional, area of exploration involves enzymes outside the peptidase family. One report noted that this compound exhibits a kinetic and biochemical profile with some similarities to that of monoiodotyrosine hydroxylase, suggesting that the peptide may interact with unexpected enzyme classes. biosynth.com Future research will likely focus on screening this compound against broader panels of enzymes and in various biological contexts to uncover previously unknown interactions, thereby expanding our understanding of its biological roles and the enzymes that regulate them.
Table 1: Known and Potential Enzyme Targets for this compound and Related Peptides This table is interactive. Click on headers to sort.
| Peptide Sequence | Enzyme Target | Enzyme Source | Research Finding | Citation |
|---|---|---|---|---|
| This compound | Post-proline cleaving enzyme | Lamb kidney | Serves as a substrate with an optimal pH of 7.8 for this enzyme. | researchgate.net |
| This compound-Pro | Bacterial Collagenase | Clostridium histolyticum | Acts as a crystalline substrate for the enzyme. | sigmaaldrich.compeptanova.de |
| This compound-Pro | Prolyl endopeptidase | Not specified | Identified as a substrate for this class of endopeptidases. | peptanova.de |
| This compound-Pro | Human liver collagenase | Human liver | The peptide is effectively hydrolyzed by this human enzyme. | biosynth.com |
| This compound | Monoiodotyrosine hydroxylase | Bacterial | Exhibits a kinetic profile with similarities to this enzyme. | biosynth.com |
Advanced Computational Modeling for Peptide-Enzyme Interactions and Conformational Analysis
Understanding the three-dimensional structure of this compound is critical to deciphering its interaction with enzymes. Advanced computational and spectroscopic techniques are providing unprecedented insights into its conformational preferences, which are largely governed by its amino acid sequence and the formation of specific hydrogen bonds.
Gas-phase spectroscopic studies, combined with quantum chemistry calculations like Density Functional Theory (DFT), have been particularly revealing. researchgate.net Research on the related tripeptide Z-Pro-Leu-Gly-NH2 showed that its primary conformation in the gas phase is a β-turn structure. researchgate.net In contrast, the C-terminal carboxylated version, Z-Pro-Leu-Gly-OH, tends to form a successive γ-turn structure. researchgate.net These studies highlight how subtle changes to the peptide's terminus can significantly alter its folding.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study the conformation of related peptides. A study on Z-Gly-Pro-Leu revealed that it adopts a 3-helix-like conformation in its crystal structure, a finding consistent with X-ray diffraction data. titech.ac.jp This research also established a linear relationship between the 13C chemical shift of the glycine's carbonyl group and the length of the hydrogen bond it forms, providing a powerful tool for analyzing peptide structure. titech.ac.jp Future computational work will likely involve more complex molecular dynamics simulations to model the dynamic interactions between this compound and its enzyme targets in a solvated environment, predicting binding affinities and mechanisms of hydrolysis with greater accuracy.
Table 2: Research Findings from Conformational Analysis This table is interactive. Click on headers to sort.
| Research Focus | Key Finding | Technique Used | Peptide Studied | Citation |
|---|---|---|---|---|
| Gas-Phase Structure | The peptide predominantly adopts a single conformation, a β-turn, in the gas phase. | IR-UV double resonance spectroscopy, DFT calculations | Z-Pro-Leu-Gly-NH2 | researchgate.net |
| Gas-Phase Structure | Forms a successive γ-turn structure with a free C-terminal carboxyl group. | IR spectroscopy, DFT calculations | Z-Pro-Leu-Gly-OH | researchgate.net |
| Solid-State Conformation | Adopts a 3₁-helix-like conformation characterized by a cis arrangement at the Gly-Pro sequence. | 13C CP-MAS NMR, X-ray crystallography | Z-Gly-Pro-Leu | titech.ac.jp |
| Hydrogen Bonding | A linear relationship exists between the Glycine carbonyl 13C chemical shift and hydrogen bond length. | 13C CP-MAS NMR | Z-Gly-Pro-Leu | titech.ac.jp |
Development of Next-Generation Peptide Probes and Substrates
The this compound sequence serves as an excellent scaffold for the design of next-generation chemical probes to detect and quantify protease activity with high sensitivity and specificity. By chemically modifying the peptide with reporter groups, researchers can create tools for real-time enzyme assays.
A significant area of development is in fluorogenic substrates. For example, a highly sensitive fluorogenic substrate for Clostridium histolyticum collagenase, Abthis compound-Pro-Nba, was developed, which shows a 5- to 10-fold increase in fluorescence upon enzymatic cleavage. nih.gov This substrate proved to be more readily hydrolyzed than corresponding thio ester and ester versions. nih.gov Similarly, the attachment of an amido-4-methylcoumarin (AMC) group to related sequences, such as in Suc-Gly-Pro-Leu-Gly-Pro-AMC, has created valuable fluorogenic substrates for measuring the activity of enzymes like prolyl oligopeptidase. researchgate.net
Beyond fluorogenic probes, research has focused on creating a wider variety of synthetic substrates to study enzyme kinetics. This includes the synthesis of thio ester and depsipeptide substrates, which allow for different methods of detection, such as using chromogenic thiol reagents. nih.gov These next-generation probes are instrumental not only for basic research into enzyme mechanisms but also for high-throughput screening of potential enzyme inhibitors in drug discovery programs. nih.govmedchemexpress.com
Integration with Omics Technologies in Protease Research
The integration of peptide substrates like this compound with "omics" technologies, such as proteomics and metabolomics, represents a significant frontier in protease research. These approaches allow for a systems-level understanding of protease function in complex biological environments.
In the field of proteomics, peptide probes can be adapted for activity-based protein profiling (ABPP). This technique uses reactive probes to covalently label active enzymes in a complex proteome, allowing for their identification and quantification. A probe based on the this compound sequence could potentially be used to identify active collagenases or other prolyl-cleaving enzymes directly in cell lysates or tissues.
Metabolomics, the large-scale study of small molecules, offers another avenue for integration. By tracking the appearance of breakdown products of this compound (e.g., Gly-Pro and Leu-Gly dipeptides) in a biological system, researchers can monitor protease activity in real-time. A recent multi-omics study on the enzymatic processing of fish demonstrated how proteomics and metabolomics could be combined to understand the role of proteases in flavor development. mdpi.com This study tracked changes in the levels of free amino acids, including Glycine, Proline, and Leucine (B10760876), and correlated them with specific enzymatic activities and flavor profiles. mdpi.com While not directly using the this compound peptide, this research exemplifies the power of using omics to understand the downstream effects of protease activity on peptide components. The application of similar integrated omics strategies in fields like host-pathogen interactions is also an emerging area. scispace.comnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
